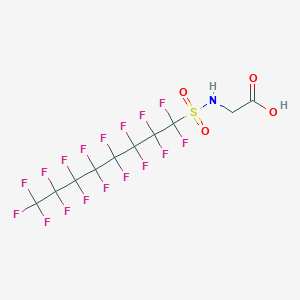
15-O-deacetylnimbolidin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-O-deacetylnimbolidin B is a tricyclic triterpenoid that is isolated from Melia azedarach and exhibits anticancer activity. It has a role as a metabolite and an antineoplastic agent. It is a tricyclic triterpenoid, an acetate ester, a member of furans, an enoate ester, a cyclic ether, a secondary alcohol and a methyl ester. It derives from a tiglic acid.
Wissenschaftliche Forschungsanwendungen
1. Potential Anticancer Applications
15-O-deacetylnimbolidin B has been explored in the context of cancer research, particularly focusing on its role in inhibiting certain enzymes or pathways involved in cancer progression. For instance, its relevance in the study of histone deacetylases (HDACs) inhibitors has been noted. HDACs play a critical role in the regulation of gene expression, and their overexpression is observed in several forms of cancer, making them a target for anticancer drugs. Studies have investigated the synthesis of various compounds, including derivatives related to 15-O-deacetylnimbolidin B, for their antiproliferative activities and interactions with HDAC isoforms (Hernández-Borja et al., 2021)(Hernández-Borja et al., 2021).
2. Role in Modulating Enzymatic Activities
The compound's potential in influencing enzymatic activities, such as those of lipoxygenases, has been another area of research interest. Lipoxygenases are enzymes that play a role in the metabolism of fatty acids and have implications in various physiological processes and diseases. Investigations into compounds structurally similar to or derivatives of 15-O-deacetylnimbolidin B have shed light on their capacity to inhibit these enzymes, suggesting potential therapeutic applications in conditions like atherosclerosis (Takeda et al., 2011)(Takeda et al., 2011).
3. Implications in Ovarian Function and Reproductive Health
Research has also delved into the impact of 15-O-deacetylnimbolidin B and related compounds on ovarian function and reproductive health. The expression and regulation of genes like BMP15 (bone morphogenetic protein 15) in granulosa cells are crucial for ovarian follicular development and oocyte maturation. Studies have examined how compounds similar to 15-O-deacetylnimbolidin B affect these processes, potentially offering insights into new treatments for fertility issues (Moore et al., 2003)(Moore et al., 2003).
Eigenschaften
Produktname |
15-O-deacetylnimbolidin B |
|---|---|
Molekularformel |
C36H48O11 |
Molekulargewicht |
656.8 g/mol |
IUPAC-Name |
[(1R,4R,5R,7S,8R,9R,10R,11S,12R)-5,7-diacetyloxy-10-[(3R,5S)-3-(furan-3-yl)-5-hydroxy-2-methylcyclopenten-1-yl]-9-(2-methoxy-2-oxoethyl)-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C36H48O11/c1-10-18(2)33(41)47-32-30-31-34(6,17-44-30)26(45-20(4)37)15-27(46-21(5)38)35(31,7)25(14-28(40)42-9)36(32,8)29-19(3)23(13-24(29)39)22-11-12-43-16-22/h10-12,16,23-27,30-32,39H,13-15,17H2,1-9H3/b18-10+/t23-,24+,25-,26-,27+,30-,31+,32-,34-,35+,36-/m1/s1 |
InChI-Schlüssel |
BMWZKYUHNUEOJU-PNHGQMSBSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@H]([C@]1(C)C4=C([C@@H](C[C@@H]4O)C5=COC=C5)C)CC(=O)OC)C)OC(=O)C)OC(=O)C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C(C1(C)C4=C(C(CC4O)C5=COC=C5)C)CC(=O)OC)C)OC(=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,15,19-Trihydroxy-17-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1245578.png)

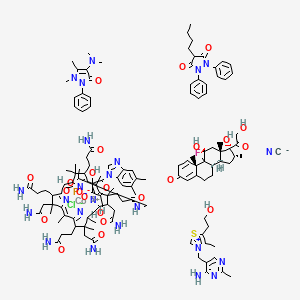
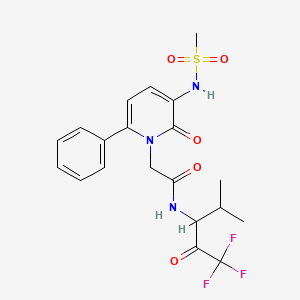
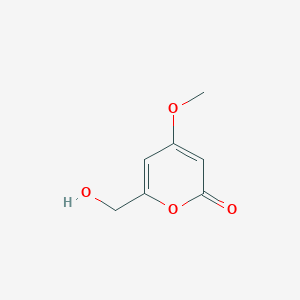
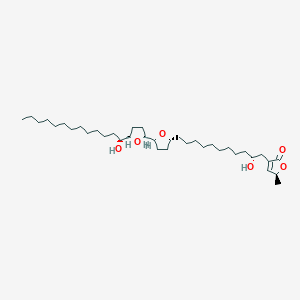
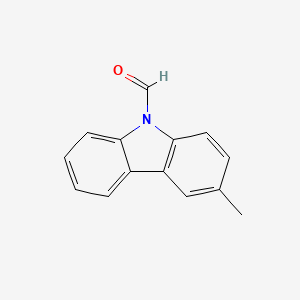
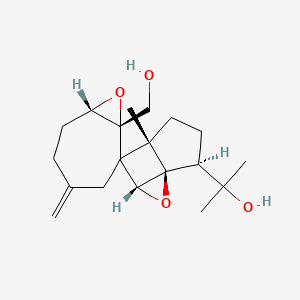


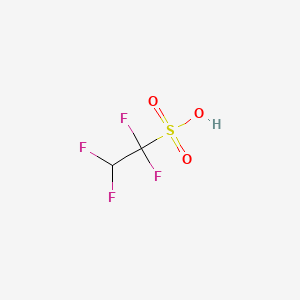
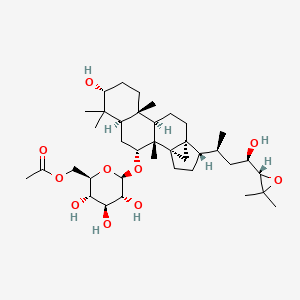
![2-Acetamido-3-[[1,4,4a,5,6,6a,7,12,12a,12b-decahydro-4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracene-6a-yl]thio]propionic acid](/img/structure/B1245602.png)
